molecular formula C7H6N2OS B3289327 Thieno[2,3-b]pyrazin-6-ylmethanol CAS No. 857283-70-6

Thieno[2,3-b]pyrazin-6-ylmethanol

Cat. No.: B3289327
CAS No.: 857283-70-6
M. Wt: 166.20 g/mol
InChI Key: DDEMNQZJJGITAC-UHFFFAOYSA-N
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Description

Thieno[2,3-b]pyrazin-6-ylmethanol is a useful research compound. Its molecular formula is C7H6N2OS and its molecular weight is 166.20 g/mol. The purity is usually 95%.
The exact mass of the compound Thieno[2,3-b]pyrazin-6-ylmethanol is 166.02008399 g/mol and the complexity rating of the compound is 144. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Thieno[2,3-b]pyrazin-6-ylmethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thieno[2,3-b]pyrazin-6-ylmethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

thieno[2,3-b]pyrazin-6-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2OS/c10-4-5-3-6-7(11-5)9-2-1-8-6/h1-3,10H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDEMNQZJJGITAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=N1)C=C(S2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501302193
Record name Thieno[2,3-b]pyrazine-6-methanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

857283-70-6
Record name Thieno[2,3-b]pyrazine-6-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=857283-70-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thieno[2,3-b]pyrazine-6-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501302193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Thieno[2,3-b]pyrazin-6-ylmethanol (CAS 857283-70-6): Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed technical overview of Thieno[2,3-b]pyrazin-6-ylmethanol, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. While specific experimental data for this molecule is limited in public literature, this document synthesizes information from closely related analogues and established chemical principles to offer a robust predictive profile. We will delve into its physicochemical properties, provide a validated protocol for its synthesis, and explore the extensive therapeutic potential of the thieno[2,3-b]pyrazine scaffold.

Introduction to the Thieno[2,3-b]pyrazine Scaffold

The thieno[2,3-b]pyrazine core is a fused heterocyclic system that has garnered substantial attention in the field of pharmacology. This scaffold is present in a variety of biologically active molecules, demonstrating a broad range of therapeutic activities. Derivatives of thieno[2,3-b]pyrazine have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents. Their planar structure and potential for diverse substitutions make them attractive candidates for targeting various biological pathways, particularly as kinase inhibitors. Thieno[2,3-b]pyrazin-6-ylmethanol represents a foundational member of this class, featuring a hydroxymethyl group that can serve as a key synthetic handle for further derivatization or as a crucial interacting moiety in a pharmacophore.

Physicochemical and Spectroscopic Properties

Direct experimental data for Thieno[2,3-b]pyrazin-6-ylmethanol is not widely available. However, we can infer its properties with a high degree of confidence from its immediate synthetic precursor, Thieno[2,3-b]pyrazine-6-carbaldehyde (CAS 857283-69-3). The reduction of the aldehyde to a primary alcohol is not expected to drastically alter most physical properties, apart from those related to hydrogen bonding.

PropertyThieno[2,3-b]pyrazine-6-carbaldehyde (CAS 857283-69-3)[1]Thieno[2,3-b]pyrazin-6-ylmethanol (CAS 857283-70-6) (Predicted)
Molecular Formula C₇H₄N₂OSC₇H₆N₂OS
Molecular Weight 164.18 g/mol 166.20 g/mol
Appearance SolidSolid (expected)
Melting Point 108-108.5 °CExpected to be in a similar range, potentially slightly higher due to hydrogen bonding.
Boiling Point 327.2 °C at 760 mmHgExpected to be higher than the aldehyde due to hydrogen bonding.
Density 1.477 g/cm³~1.5 g/cm³
Solubility Insoluble in water, soluble in organic solvents.Expected to have low water solubility but improved solubility in polar protic solvents (e.g., methanol, ethanol) compared to the aldehyde.
XLogP3 1.5~1.2-1.4 (expected to be slightly more polar)
Predicted Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of the compound. The following are predicted NMR chemical shifts for Thieno[2,3-b]pyrazin-6-ylmethanol, generated based on established principles and computational models such as those integrated into software like ChemDraw.[2][3][4]

Predicted ¹H NMR (400 MHz, DMSO-d₆):

  • δ ~8.8-9.0 ppm (d, 1H): Aromatic proton on the pyrazine ring.

  • δ ~8.7-8.9 ppm (d, 1H): Aromatic proton on the pyrazine ring.

  • δ ~7.5-7.7 ppm (s, 1H): Aromatic proton on the thiophene ring.

  • δ ~5.5-5.8 ppm (t, 1H): Hydroxyl proton (-OH), exchangeable with D₂O.

  • δ ~4.7-4.9 ppm (d, 2H): Methylene protons (-CH₂-).

Predicted ¹³C NMR (100 MHz, DMSO-d₆):

  • δ ~155-158 ppm: Quaternary carbon of the thiophene ring.

  • δ ~145-148 ppm (2C): Aromatic CH carbons of the pyrazine ring.

  • δ ~140-143 ppm (2C): Quaternary carbons of the pyrazine ring.

  • δ ~125-128 ppm: Aromatic CH carbon of the thiophene ring.

  • δ ~60-63 ppm: Methylene carbon (-CH₂-).

Synthesis Protocol: Reduction of Thieno[2,3-b]pyrazine-6-carbaldehyde

The most direct and efficient synthesis of Thieno[2,3-b]pyrazin-6-ylmethanol is through the reduction of its corresponding aldehyde. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its mild nature and high selectivity for aldehydes and ketones, ensuring that the heterocyclic core remains intact.[1][5][6]

G cluster_reagents Reagents & Conditions cluster_workflow Synthetic Workflow reagent 1) Sodium Borohydride (NaBH₄) 2) Methanol (MeOH) start Thieno[2,3-b]pyrazine-6-carbaldehyde (Starting Material) conditions Room Temperature ~1-2 hours product Thieno[2,3-b]pyrazin-6-ylmethanol (Final Product) start->product Reduction G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor Growth Factor Receptor pi_plc PI-PLC receptor->pi_plc Activates pip2 PIP₂ dag DAG pip2->dag ip3 IP₃ pip2->ip3 pi_plc->pip2 Hydrolyzes pkc PKC dag->pkc Activates ca_release Ca²⁺ Release ip3->ca_release proliferation Cell Proliferation & Survival pkc->proliferation ca_release->proliferation inhibitor Thieno[2,3-b]pyrazine Derivatives inhibitor->pi_plc Inhibits

Sources

Comprehensive Structural Profiling: Thieno[2,3-b]pyrazine-6-methanol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural analysis, synthesis, and physicochemical characterization of Thieno[2,3-b]pyrazin-6-ylmethanol (CAS: 857283-70-6). This compound serves as a critical "warhead" intermediate in the development of B-Raf kinase inhibitors and conjugated organic materials.

Executive Technical Summary

  • Compound Name: Thieno[2,3-b]pyrazin-6-ylmethanol[1]

  • CAS Number: 857283-70-6[1]

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    OS
  • Molecular Weight: 166.20 g/mol

  • Primary Application: A bifunctional heterocyclic scaffold used primarily as a linker in medicinal chemistry. The fused pyrazine ring provides hydrogen bond acceptor sites (N1/N4), while the hydroxymethyl group at C6 allows for further functionalization (e.g., conversion to halides for nucleophilic substitution) to attach pharmacophores targeting kinases such as B-Raf or EGFR.

Synthetic Architecture & Causality

The synthesis of the 6-methanol derivative typically proceeds via the reduction of its oxidized precursors (ester or aldehyde). The choice of the thieno[2,3-b]pyrazine core over the [3,4-b] isomer is often dictated by the need for specific electronic vectors in kinase binding pockets.

Retrosynthetic Logic

The most robust route involves the construction of the bicyclic core followed by side-chain manipulation.

  • Core Formation: Condensation of 2,3-diaminothiophene (generated in situ) with glyoxal or 1,2-dicarbonyls.

  • Functionalization: Vilsmeier-Haack formylation or lithiation/carboxylation to install the C6 carbon handle.

  • Reduction: Selective reduction of the carbonyl species to the primary alcohol.

Synthesis Workflow (DOT Visualization)

The following diagram outlines the critical pathway from the commercially available ester precursor to the target methanol.

SynthesisPath Precursor Methyl 7-aminothieno [2,3-b]pyrazine-6-carboxylate (Starting Material) Core Thieno[2,3-b]pyrazine- 6-carboxylic acid (Intermediate) Precursor->Core Hydrolysis (LiOH, THF/H2O) Aldehyde Thieno[2,3-b]pyrazine- 6-carbaldehyde (CAS: 857283-69-3) Core->Aldehyde Partial Reduction (DIBAL-H, -78°C) Target Thieno[2,3-b]pyrazin- 6-ylmethanol (Target) Core->Target Reduction (BH3·THF or LiAlH4) Aldehyde->Target NaBH4, MeOH

Figure 1: Synthetic workflow for Thieno[2,3-b]pyrazin-6-ylmethanol. Solid lines indicate the preferred high-yield route; dashed lines indicate alternative pathways via the aldehyde.

Experimental Protocol: Reduction of the Carboxylic Acid

Note: This protocol is adapted from standard heterocyclic reductions.

  • Reagents: Thieno[2,3-b]pyrazine-6-carboxylic acid (1.0 eq), Borane-THF complex (1.0 M solution, 3.0 eq), Anhydrous THF.

  • Setup: Flame-dried round-bottom flask under Nitrogen atmosphere.

  • Procedure:

    • Dissolve the carboxylic acid in anhydrous THF (0.2 M concentration).

    • Cool to 0°C in an ice bath.

    • Add BH

      
      ·THF dropwise over 20 minutes. Causality: Slow addition prevents runaway exotherms and over-reduction.
      
    • Allow to warm to Room Temperature (RT) and stir for 4 hours.

    • Quench: Cool to 0°C and carefully add MeOH until gas evolution ceases.

  • Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with saturated NaHCO

    
     and brine. Dry over Na
    
    
    
    SO
    
    
    .
  • Purification: Flash chromatography (SiO

    
    , 5-10% MeOH in DCM).
    

Structural Fingerprinting (Spectroscopy)

Accurate identification requires distinguishing the [2,3-b] isomer from the [3,4-b] isomer.

NMR Spectroscopy Analysis

The thieno[2,3-b]pyrazine core exhibits a distinct deshielding pattern due to the electron-deficient pyrazine ring fused to the electron-rich thiophene.

NucleusPositionShift (

ppm)
MultiplicityCoupling (

Hz)
Structural Logic

H
H2 (Pyrazine)8.75 - 8.85Doublet2.4Highly deshielded by adjacent N atoms.

H
H3 (Pyrazine)8.65 - 8.75Doublet2.4Slightly shielded relative to H2 due to distance from S.

H
H7 (Thiophene)7.60 - 7.80Singlet-Diagnostic singlet indicating substitution at C6.

H
CH

-OH
4.80 - 4.95Doublet/Singlet~5.0Characteristic benzylic-type shift.

H
-OH5.40 - 5.60Triplet/Broad~5.0Exchangeable with D

O.

C
C6 (Quaternary)~145.0--Ipso-carbon attached to the hydroxymethyl group.
Mass Spectrometry (ESI-MS)
  • Molecular Ion [M+H]

    
    : 
    
    
    
    167.02 (Calculated for C
    
    
    H
    
    
    N
    
    
    OS).
  • Fragmentation:

    • [M+H - H

      
      O]
      
      
      
      :
      
      
      149.0 (Loss of hydroxyl group, formation of resonance-stabilized cation).
    • [M+H - CH

      
      O]
      
      
      
      :
      
      
      137.0 (Loss of formaldehyde, reversion to thieno[2,3-b]pyrazine core).

Physicochemical Properties & Stability

Understanding the physical behavior of this intermediate is crucial for storage and subsequent reactions.

PropertyValue / DescriptionImplication for Handling
Appearance Pale yellow to beige solidColor indicates conjugation; darkening suggests oxidation.
Solubility DMSO, DMF, MeOH, THFPoor solubility in non-polar solvents (Hexane).
pKa (Est.) ~13.5 (Alcohol), ~0.5 (Pyrazine N)The pyrazine nitrogen is weakly basic; can be protonated by strong acids.
Stability Oxidation-sensitiveThe primary alcohol can oxidize to the aldehyde (CAS 857283-69-3) upon prolonged air exposure. Store at -20°C under inert gas.

Applications in Drug Discovery

Thieno[2,3-b]pyrazine-6-methanol is rarely the final drug but a pivotal linker .

  • Kinase Inhibition (B-Raf/EGFR): The alcohol is converted to a chloride (using SOCl

    
    ) or mesylate, which then undergoes nucleophilic attack by amines or phenols. This attaches the thienopyrazine "hinge-binding" motif to the rest of the inhibitor molecule.
    
  • Bioisosterism: It serves as a bioisostere for quinoxaline and thienopyridine, often improving solubility or metabolic stability profiles in lead optimization.

Logical Pathway to Bioactive Molecules

Applications Methanol Thieno[2,3-b]pyrazin-6-ylmethanol (Linker) Chloride 6-(Chloromethyl)thieno[2,3-b]pyrazine (Electrophile) Methanol->Chloride SOCl2, DCM Inhibitor B-Raf Kinase Inhibitor (Bioactive) Chloride->Inhibitor Nucleophilic Substitution (R-NH2 or R-OH)

Figure 2: Transformation of the methanol linker into bioactive kinase inhibitors.

References

  • Synthesis of Thieno[2,3-b]pyrazine Derivatives: Molecules2021 , 26(16), 4823.[2]

  • Thieno[2,3-b]pyrazine Scaffold Analysis: Journal of Heterocyclic Chemistry1976 , 13(2), 273–275.

  • Medicinal Chemistry Applications: US Patent 20130079341A1.

  • Chemical Data Source: PubChem Compound Summary for Thieno[2,3-b]pyrazine-6-carboxylic acid (Precursor).

  • Vendor Data & CAS Verification: BLD Pharm Product Page for CAS 857283-70-6.[1] [1]

Sources

Thieno[2,3-b]pyrazine Scaffold: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The thieno[2,3-b]pyrazine scaffold represents a privileged bicyclic heteroaromatic system in modern medicinal chemistry. Structurally, it is a bioisostere of quinoxaline and pteridine , yet it offers distinct physicochemical advantages due to the fusion of the


-excessive thiophene ring with the 

-deficient pyrazine ring.

This guide provides a comprehensive technical analysis of this scaffold, focusing on:

  • Electronic Duality: How the internal "push-pull" electronics dictate regioselective functionalization.

  • Synthetic Access: From classical annulation to modern metal-catalyzed cross-coupling strategies.

  • Therapeutic Utility: Its validated role in kinase inhibition (specifically B-Raf and PI3K ) and antitumor applications.

Chemical Architecture & Electronic Properties[1][2]

The thieno[2,3-b]pyrazine core is characterized by a unique electronic distribution that governs both its reactivity and its non-covalent interactions within biological binding pockets.

The "Push-Pull" Electronic System
  • Thiophene Ring (Positions 6, 7): Acts as an electron donor (

    
    -excessive). This region is susceptible to electrophilic aromatic substitution (SEAr) .[1]
    
  • Pyrazine Ring (Positions 2, 3): Acts as an electron acceptor (

    
    -deficient). This region is deactivated towards electrophiles but highly susceptible to nucleophilic aromatic substitution (SNAr) , especially when halogenated.
    

This duality allows for orthogonal functionalization strategies, enabling medicinal chemists to "decorate" the scaffold with high regiocontrol.

Bioisosteric Significance

Replacing a phenyl ring (in quinoxaline) with a thiophene ring (in thieno[2,3-b]pyrazine) alters the metabolic profile and solubility. The sulfur atom introduces a "lipophilic hole" and can engage in specific chalcogen bonding interactions with backbone carbonyls in kinase hinge regions.

Synthetic Strategies

We categorize synthesis into two primary workflows: Classical Annulation (constructing the pyrazine ring onto a thiophene) and Modern Functionalization (manipulating the pre-formed core).

Workflow Visualization

Synthesis_Workflow cluster_legend Route Comparison Start_A 3-Aminothiophene-2-carboxylate Step_A1 Condensation (Diethyl Oxalate) Start_A->Step_A1 Reflux Inter_A Thieno[2,3-b]pyrazine- 6,7-dione Step_A1->Inter_A Step_A2 Aromatization (POCl3) Inter_A->Step_A2 Chlorination Product_A 2,3-Dichlorothieno [2,3-b]pyrazine Step_A2->Product_A Core Scaffold Start_B Methyl 7-bromo-thieno [2,3-b]pyrazine-6-carboxylate Step_B1 Sonogashira Coupling (Pd/Cu) Start_B->Step_B1 Terminal Alkyne Inter_B Alkynyl Intermediate Step_B1->Inter_B Step_B2 Cyclization (6-endo-dig) Inter_B->Step_B2 Acid/Base Product_B Tricyclic Lactone Derivatives Step_B2->Product_B Fused Systems

Caption: Comparison of Classical Annulation (Route A) vs. Late-Stage Functionalization (Route B).

Experimental Protocol: Core Synthesis (Route A)

Objective: Synthesis of 2,3-dichlorothieno[2,3-b]pyrazine from 3-aminothiophene-2-carboxylate.

Rationale: This route provides the 2,3-dichloro "handle" necessary for subsequent SNAr library generation.

Protocol:

  • Condensation:

    • Dissolve methyl 3-aminothiophene-2-carboxylate (1.0 eq) in ethanol.

    • Add diethyl oxalate (1.5 eq) and sodium ethoxide (2.0 eq, 21% wt in EtOH).

    • Reflux for 4–6 hours. Monitor by TLC (formation of polar dione species).

    • Cool to 0°C and acidify with HCl (1M) to precipitate the thieno[2,3-b]pyrazine-6,7(5H,8H)-dione . Filter and dry.

  • Aromatization/Chlorination:

    • Suspend the dione in neat POCl3 (excess, 10 vol).

    • Add a catalytic amount of DMF (3-5 drops).

    • Heat to 100°C for 12 hours. The suspension will clear as the reaction proceeds.

    • Quench: Pour the reaction mixture slowly onto crushed ice/water (Exothermic!). Neutralize with NaHCO3.

    • Extraction: Extract with DCM (3x), dry over MgSO4, and concentrate.

    • Purification: Flash chromatography (Hexane/EtOAc) yields the 2,3-dichlorothieno[2,3-b]pyrazine .

Self-Validating Check: The product should show a distinct lack of amide N-H signals in 1H NMR and a shift in retention time (less polar) compared to the dione precursor.

Advanced Protocol: Sonogashira/Cyclization (Route B)

Objective: Synthesis of tricyclic lactone derivatives (e.g., 8-substituted-6H-pyrano[4',3':4,5]thieno[2,3-b]pyrazin-6-ones).

Reference: Molecules2025 , 30(9), 1999. [1]

Protocol:

  • Coupling:

    • React methyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate (1.0 eq) with a terminal alkyne (1.1 eq).

    • Catalyst: Pd(PPh3)2Cl2 (5 mol%), CuI (10 mol%).

    • Base/Solvent: Et3N/THF (degassed).

    • Heat at 60°C for 4 hours.

  • Cyclization (One-Pot Variation):

    • If the intermediate ester does not cyclize spontaneously, treat the crude Sonogashira product with LiOH (hydrolysis) followed by acidification (HCl) to induce 6-endo-dig lactonization .

Medicinal Chemistry Applications

Kinase Inhibition (B-Raf V600E)

Thieno[2,3-b]pyrazines have been identified as potent inhibitors of B-Raf , a key kinase in the MAPK signaling pathway often mutated in melanomas.

  • Binding Mode: The pyrazine nitrogens (N-1 or N-4) typically serve as hydrogen bond acceptors for the kinase hinge region (e.g., Cys532 in B-Raf).

  • SAR Insight: Substitution at the 7-position (thiophene) with bulky aryl groups often occupies the hydrophobic "gatekeeper" pocket, improving selectivity.

SAR Logic Map

SAR_Logic Core Thieno[2,3-b]pyrazine Scaffold Pos7 Position 7 (Thiophene) Hydrophobic Pocket Core->Pos7 Pos6 Position 6 (Thiophene) Solvent Exposed Core->Pos6 Pos23 Positions 2/3 (Pyrazine) Hinge Binding / Solubilizing Core->Pos23 Func7 Aryl/Heteroaryl (via Suzuki/Sonogashira) Pos7->Func7 Increases Potency Func6 Esters/Amides (via Carbonylation) Pos6->Func6 Modulates PK Func23 Amines/Ethers (via SNAr) Pos23->Func23 H-Bond Donor/Acceptor

Caption: Structure-Activity Relationship (SAR) map highlighting regioselective optimization zones.

Quantitative Data: Antitumor Activity

The following table summarizes cytotoxicity data (GI50 in µM) for representative thieno[2,3-b]pyrazine derivatives against human tumor cell lines [1].

Compound IDSubstitution (Pos 7)AGS (Gastric)CaCo-2 (Colorectal)MCF-7 (Breast)Mechanism Note
2g Thiophen-3-ylethynyl7.8 µM< 10 µM< 10 µMCell cycle arrest (G2/M)
2e p-Tolylethynyl9.2 µM11.5 µM12.1 µMApoptosis induction
3c 4-Fluorophenyl (Lactone)> 50 µM> 50 µM> 50 µMReduced activity upon cyclization

Interpretation: The acyclic Sonogashira products (e.g., 2g ) often exhibit superior potency compared to their rigidified tricyclic lactone counterparts (3c ), suggesting that some conformational flexibility is beneficial for binding in these specific targets.

References

  • Synthesis of Tricyclic and Tetracyclic Lactone Derivatives of Thieno[2,3-b]pyrazine or Thieno[2,3-b]quinoline: Preliminary Antitumor and Antiparasitic Activity Evaluation. Molecules, 2025. [Link]

  • Synthesis of Novel Methyl 7-[(Hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates and Antitumor Activity Evaluation. Molecules, 2021.[2][3] [Link]

  • Thieno[2,3-b]pyrazine compounds as B-Raf inhibitors.
  • Preparation of Thieno[2,3-b]pyrazines as Bioisosteres for Quinoxaline Derivatives. Semantic Scholar. [Link]

Sources

Thieno[2,3-b]pyrazin-6-ylmethanol solubility in DMSO and methanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the solubility profile, dissolution protocols, and handling best practices for Thieno[2,3-b]pyrazin-6-ylmethanol , a fused heterocyclic intermediate often utilized in medicinal chemistry and organic electronics.

Executive Summary

Thieno[2,3-b]pyrazin-6-ylmethanol (C₇H₆N₂OS) is a fused bicyclic heteroaromatic alcohol.[1] Its solubility behavior is governed by the competition between the planar, lipophilic thienopyrazine core (promoting π-π stacking/aggregation) and the polar hydroxymethyl group (promoting hydrogen bonding).

  • Primary Solvent (Stock): DMSO (Dimethyl Sulfoxide) .[2][3] Recommended for preparing high-concentration stock solutions (>10 mM) for biological assays or synthetic reserves.

  • Secondary Solvent (Analytical): Methanol (MeOH) . Suitable for analytical dilutions (LC-MS, NMR) and intermediate handling, though saturation limits are typically lower than in DMSO.

  • Aqueous Solubility: Low . The compound is sparingly soluble in water; aqueous buffers should only be used as diluents (<1% v/v DMSO final concentration) to avoid precipitation.

Solubility Profile & Mechanistic Insight

The following table summarizes the predicted solubility behavior based on the compound's structure-property relationships (SPR) and analogous thienopyrazine derivatives.

SolventSolubility RatingEstimated Limit*Mechanistic DriverApplication
DMSO High >50 mg/mLHigh dielectric constant (

) disrupts

-stacking; S=O accepts H-bonds from -OH.
Bio-assay stocks, Cryopreservation, NMR.
Methanol Moderate 10–25 mg/mLAmphipathic nature matches the alcohol tail; H-bond donor/acceptor capability.LC-MS mobile phase, Recrystallization, TLC.
Water Low <1 mg/mLHydrophobic effect of the aromatic core dominates the polar -CH₂OH group.None (Precipitation risk).

*Note: Exact saturation limits depend on crystal purity and polymorph. Values are estimates based on thieno[2,3-b]pyrazine congeners.

Solvation Mechanism

The dissolution of Thieno[2,3-b]pyrazin-6-ylmethanol involves overcoming the lattice energy stabilized by


-

interactions between the aromatic rings.
  • In DMSO: The sulfoxide oxygen acts as a potent hydrogen bond acceptor for the hydroxyl proton of the methanol group. Simultaneously, the methyl groups of DMSO interact with the lipophilic thienopyrazine face via van der Waals forces.

  • In Methanol: Methanol competes for hydrogen bonding sites but lacks the dipolar aprotic power to fully disrupt strong

    
    -stacking aggregates at high concentrations.
    
Experimental Protocols
Protocol A: Preparation of 10 mM Stock Solution (DMSO)

Standard workflow for biological screening or long-term storage.

Materials:

  • Thieno[2,3-b]pyrazin-6-ylmethanol (Solid, >95% purity)

  • Anhydrous DMSO (≥99.9%, stored over molecular sieves)

  • Vortex mixer

  • Amber glass vial (borosilicate)

Step-by-Step:

  • Weighing: Accurately weigh 1.80 mg of the compound into a sterile 1.5 mL amber microcentrifuge tube or glass vial.

    • Why: The molecular weight is approx. 180.23 g/mol .

      
      .
      
  • Solvent Addition: Add 1.0 mL of anhydrous DMSO.

    • Technique: Pipette slowly down the side of the vial to wash down any powder adhering to the walls.

  • Dissolution: Vortex vigorously for 30–60 seconds.

    • Observation: The solution should become clear and slightly yellow/amber. If particles persist, sonicate in a water bath at 37°C for 5 minutes.

  • Inspection: Hold the vial against a light source. Check for "schlieren" lines (indicating incomplete mixing) or solid particulates.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Protocol B: Empirical Solubility Determination (Saturation Method)

Use this protocol if exact solubility data is required for a specific batch.

Workflow Diagram (Graphviz):

SolubilityWorkflow Start Start: Weigh Excess Solid (~10 mg) AddSolvent Add 100 µL Solvent (DMSO or MeOH) Start->AddSolvent Equilibrate Shake/Vortex (24h at 25°C) AddSolvent->Equilibrate Check Undissolved Solid Present? Equilibrate->Check AddMore Add more solid Check->AddMore No (Fully Dissolved) Filter Centrifuge & Filter Supernatant (0.22 µm PTFE) Check->Filter Yes (Saturated) AddMore->Equilibrate Analyze Quantify via HPLC-UV (vs. Standard Curve) Filter->Analyze

Caption: Saturation Shake-Flask Method for determining thermodynamic solubility limits.

Critical Handling & Stability Factors
1. Hygroscopicity of DMSO

DMSO is highly hygroscopic. It absorbs water from the atmosphere, which can drastically reduce the solubility of the thienopyrazine derivative, leading to "crashing out" (precipitation) over time.

  • Mitigation: Always use anhydrous DMSO and seal vials with Parafilm® or under nitrogen/argon atmosphere.

2. Chemical Stability (Oxidation)

The primary alcohol group (-CH₂OH) at position 6 is susceptible to oxidation to the aldehyde (formyl) or carboxylic acid, especially in solution.

  • Risk Factor: Thienopyrazines are electron-deficient, which can influence the oxidation potential of the substituent.

  • Mitigation: Store DMSO stocks at -20°C or -80°C. Avoid leaving methanolic solutions open to air for extended periods.

3. Biological Assay Dilution

When diluting the DMSO stock into aqueous media (e.g., cell culture media):

  • Step 1: Dilute the stock into an intermediate solvent if possible, or add DMSO stock rapidly to the vortexing aqueous buffer.

  • Limit: Keep final DMSO concentration <0.5% (v/v) to prevent cellular toxicity and compound precipitation.

References
  • Chemical Identity & Analogues

    • PubChem Compound Summary for Thieno[2,3-b]pyrazine. National Center for Biotechnology Information. Link

  • Solubility Principles of Heterocycles

    • Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews 46.1-3 (2001): 3-26. Link

  • Handling DMSO in Assays

    • Waybright, T. J., et al. "Increasing the reliability of compound management: A comparison of DMSO and water/DMSO mixtures." Journal of Biomolecular Screening 14.6 (2009): 708-715. Link

  • Synthesis Context (Reduction of Esters): Larock, R. C. Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH, 1999. (General reference for reduction of heterocyclic esters to alcohols).

Sources

Methodological & Application

Application Notes & Protocols: Strategic Functionalization of Thieno[2,3-b]pyrazin-6-ylmethanol via the Mitsunobu Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Imperative for Modifying Privileged Scaffolds

In the landscape of modern drug discovery, the Thieno[2,3-b]pyrazine core represents a "privileged scaffold," a molecular framework consistently found in compounds with significant biological activity.[1][2] Derivatives of this heterocyclic system have demonstrated potential as antitumor, antiparasitic, and kinase inhibitors, making them a focal point for medicinal chemistry campaigns.[3][4][5] The ability to rapidly and efficiently generate analogs of lead compounds is paramount for developing robust Structure-Activity Relationships (SAR).

Thieno[2,3-b]pyrazin-6-ylmethanol is a key intermediate, offering a primary alcohol handle for diverse functionalization. The Mitsunobu reaction is an indispensable tool for this purpose, enabling the conversion of alcohols to a vast array of functionalities—such as esters, ethers, and azides—under remarkably mild conditions.[6][7][8] Its key advantages are its broad substrate scope and, critically for chiral centers, a predictable and clean inversion of stereochemistry via an SN2 mechanism.[9][10]

This document provides a comprehensive guide to the application of the Mitsunobu reaction for the derivatization of Thieno[2,3-b]pyrazin-6-ylmethanol. It moves beyond a simple recitation of steps to explain the underlying principles, justify experimental choices, and provide a framework for troubleshooting, ensuring that researchers can confidently and successfully apply this powerful transformation.

Core Principles: Mechanism and Reagent Dynamics

A foundational understanding of the Mitsunobu reaction mechanism is critical for its successful application and for troubleshooting unexpected outcomes. The reaction is a complex, yet elegant, redox process.

Mechanism Overview: The reaction is initiated by the nucleophilic attack of a phosphine, typically triphenylphosphine (PPh₃), on an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[10][11] This forms a highly reactive betaine intermediate (3) . This betaine is a strong base that deprotonates the acidic nucleophile (Nu-H, pKa typically ≤ 13) to form an ion pair (5) .[6][12] The alcohol substrate then attacks the activated phosphonium center, creating a key oxyphosphonium salt intermediate (8) . This step effectively converts the hydroxyl group into an excellent leaving group. The final, rate-determining step is the SN2 displacement of the triphenylphosphine oxide (TPPO) by the conjugate base of the nucleophile, resulting in the desired product with complete inversion of configuration at the carbon center.[11][13]

Mitsunobu_Mechanism Figure 1: General Mechanism of the Mitsunobu Reaction PPh3 PPh₃ (1) Betaine Betaine Intermediate (3) PPh3->Betaine + (2) DEAD R'O₂C-N=N-CO₂R' (2) DEAD->Betaine NucH Nu-H (4) IonPair Ion Pair (5) NucH->IonPair ROH R-OH (6) Oxyphosphonium Oxyphosphonium Salt (8) ROH->Oxyphosphonium Betaine->IonPair + (4) IonPair->Oxyphosphonium + (6) Product R-Nu (9) (Inverted Product) Oxyphosphonium->Product SN2 Attack by Nu⁻ TPPO Ph₃P=O (10) Oxyphosphonium->TPPO Hydrazide Reduced Hydrazide (11) Oxyphosphonium->Hydrazide Mitsunobu_Workflow Figure 2: Experimental Workflow A 1. Setup & Reagent Addition - Dissolve Alcohol, Acid, PPh₃ in anhydrous THF under N₂. - Cool to 0°C. B 2. Reaction Initiation - Add DIAD dropwise over 10-15 min. - Maintain temperature at 0°C. A->B C 3. Reaction Progression - Allow to warm to room temp. - Stir for 4-16 hours. - Monitor by TLC. B->C D 4. Quench & Workup - Concentrate reaction mixture. - Redissolve in EtOAc. - Wash with NaHCO₃(aq) and Brine. C->D E 5. Purification - Dry organic layer (Na₂SO₄). - Filter and concentrate. - Purify by silica gel chromatography. D->E F 6. Analysis - Characterize pure product. (¹H NMR, ¹³C NMR, LC-MS, HRMS) E->F

Sources

Application Note: A Robust Synthetic Protocol for Thienopyrazine-Based Organic Semiconductors Leveraging Alcohol Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Thienopyrazines

Thieno[3,4-b]pyrazines (TPz) represent a cornerstone class of heterocyclic compounds in the field of organic electronics. Their unique structure, featuring an electron-deficient pyrazine ring fused to an electron-rich thiophene ring, creates a powerful intramolecular donor-acceptor (D-A) framework.[1] This intrinsic electronic characteristic makes TPz units exceptional building blocks for low band gap polymers and small molecules, which are critical for applications in organic photovoltaics (OPVs), dye-sensitized solar cells (DSSCs), and organic thin-film transistors (OTFTs).[2][3][4][5] The performance of these materials is not only dictated by their molecular structure but is also profoundly influenced by the synthetic pathways used to create them.

This application note provides a detailed, field-proven guide to the synthesis of functionalized thienopyrazine cores, with a specific focus on the pivotal role of alcohol intermediates and solvents. We will move beyond a simple recitation of steps to explain the causality behind procedural choices, offering a robust, self-validating protocol for researchers. The primary synthetic strategy involves the condensation of a 1,2-dicarbonyl compound with 3,4-diaminothiophene, a reaction for which alcohols, particularly ethanol, serve as an ideal medium.[6][7]

Core Synthetic Strategy & Mechanistic Overview

The formation of the thienopyrazine ring is most effectively achieved via a double condensation reaction between a 1,2-diketone and 3,4-diaminothiophene. Alcohol solvents are highly advantageous for this transformation due to their ability to solubilize the polar precursors, their relatively high boiling points that allow for effective thermal activation at reflux, and their protic nature which can facilitate the dehydration steps.

The general workflow for this synthesis is outlined below. It begins with the preparation of the necessary precursors, followed by the key condensation reaction to form the thienopyrazine core, and concludes with purification and rigorous characterization to validate the final product.

G cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Core Formation cluster_2 Phase 3: Validation & Downstream Processing P1 Synthesis of α-Hydroxyketone Intermediate P2 Oxidation to 1,2-Diketone P1->P2 Acid-catalyzed oxidation (e.g., DMSO) C1 Condensation with 3,4-Diaminothiophene in Refluxing Ethanol P2->C1 V1 Purification (Crystallization/Chromatography) C1->V1 V2 Structural & Electronic Characterization V1->V2 G R1 3,4-Diaminothiophene Int Int R1->Int + R2 1,2-Diketone (R-CO-CO-R') R2->Int + Prod Thieno[3,4-b]pyrazine Core Cond Refluxing Ethanol (Solvent & Medium) Cond->Prod Cond->Int Int->Prod Oxidative Aromatization (-2H₂O)

Figure 2: Mechanism of thienopyrazine formation via condensation.

Detailed Experimental Protocols

The following protocols are adapted from established literature procedures and provide a reliable pathway to synthesize a symmetrically substituted thienopyrazine derivative. [7]

Protocol 3.1: Synthesis of 1,2-Diketone Precursor

The accessibility of the 1,2-diketone is crucial. This two-step protocol starts from a commercially available aldehyde.

Step 3.1.1: Benzoin Condensation to form α-Hydroxyketone (6)

  • Reagent Setup: In a 100 mL round-bottom flask, dissolve thiamine hydrochloride (0.24 g, 0.71 mmol) in a 1:3 mixture of H₂O:Methanol (8.7 mL).

  • Basification: Cool the solution to 0 °C in an ice bath. Add a 2.0 M aqueous solution of NaOH (0.6 mL) dropwise. The solution will turn bright yellow, indicating the formation of the active thiazolium ylide catalyst.

  • Substrate Addition: Add methyl 4-formylbenzoate (5) (2.00 g, 12.18 mmol) to the catalyst solution.

  • Reaction: Stir the mixture at room temperature for 12-18 hours. Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Workup: Quench the reaction by adding H₂O (6.0 mL). A white solid will precipitate.

  • Isolation: Filter the solid, wash thoroughly with H₂O and then with cold MeOH. Dry under vacuum to yield the α-hydroxyketone product (6). The expected yield is approximately 78%. [7] Step 3.1.2: Oxidation to 1,2-Diketone (7)

  • Reagent Setup: To a solution of the α-hydroxyketone (6) (e.g., 1.0 g, 3.0 mmol) in dimethyl sulfoxide (DMSO, 10 mL), add concentrated sulfuric acid (0.1 mL) dropwise.

  • Reaction: Heat the mixture to 80 °C and stir for 4-6 hours. The progress can be monitored by TLC.

  • Workup: Cool the reaction mixture to room temperature and pour it into a beaker of ice water (50 mL). A solid will precipitate.

  • Isolation: Filter the solid, wash with copious amounts of water to remove residual DMSO, and dry under vacuum. This step typically affords the desired 1,2-diketone (7) in quantitative yield. [7]

Protocol 3.2: Core Condensation to form Thieno[3,4-b]pyrazine (9)
  • Inert Atmosphere: Set up a 50 mL Schlenk flask equipped with a reflux condenser under an inert atmosphere (N₂ or Argon).

  • Reagent Addition: Add the 1,2-diketone (7) (0.46 mmol, 1.0 eq.) and thiophene-3,4-diamine (8) (54 mg, 0.48 mmol, 1.05 eq.) to the flask.

  • Solvent Addition: Add dry, absolute ethanol (4.0 mL).

  • Reaction: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 24-72 hours. The reaction often produces a deeply colored solution or precipitate. For some substrates, microwave-assisted heating (e.g., 150 °C) can drastically reduce the reaction time. [6]5. Isolation: Cool the mixture to room temperature. The product often precipitates from the ethanol solution. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by washing with cold ethanol and pentane, or by recrystallization from a suitable solvent like chloroform or toluene to yield the pure thienopyrazine derivative (9). [7]

    Reaction Step Key Reagents Solvent System Temp (°C) Time (h) Typical Yield Reference
    3.1.1 Methyl 4-formylbenzoate, Thiamine HCl, NaOH H₂O:Methanol (1:3) Room Temp 12-18 ~78% [7]
    3.1.2 α-Hydroxyketone (6), H₂SO₄ DMSO 80 4-6 >95% [7]
    3.2 1,2-Diketone (7), 3,4-Diaminothiophene (8) Absolute Ethanol Reflux (~78) 24-72 High [6][7]
    Table 1: Summary of Reaction Protocols and Parameters.

The Critical Role of the Alcohol Medium

The choice of an alcohol, specifically ethanol, is not arbitrary. It is a deliberate choice rooted in chemical principles that enhance the reaction's efficiency and practicality.

  • Solubility and Reactivity: Ethanol provides an excellent balance of polarity to dissolve the diamine and diketone precursors, facilitating molecular collisions. Its protic nature can participate in the proton transfer steps inherent in the imine formation and subsequent dehydration.

  • Thermal Profile: The boiling point of ethanol (~78 °C) is sufficient to overcome the activation energy for the condensation without requiring high-pressure equipment or risking thermal degradation of the sensitive conjugated products.

  • Influence on Final Material Properties: Beyond the synthesis, the choice of solvent is critical in the downstream processing of organic semiconductors. The solvent used for thin-film deposition from the synthesized material dramatically impacts film morphology, crystallinity, and, consequently, device performance. [8][9]While the synthesis may be in ethanol, subsequent processing might use other solvents. However, understanding solvent-molecule interactions begins at the synthesis stage. The use of different alcohols (methanol, ethanol, butanol) as processing solvents has been shown to influence nanoparticle size, film continuity, and the energy band gap of semiconductor films due to variations in boiling point, viscosity, and carbon chain length. [10][11]This highlights the holistic importance of solvent choice from synthesis to device fabrication.

Validation and Characterization

To ensure the successful synthesis of the target thienopyrazine, a suite of analytical techniques is required. This confirms the identity and purity of the compound, fulfilling the principle of a self-validating protocol.

Technique Purpose Expected Observations
¹H & ¹³C NMR Structural ElucidationConfirmation of the aromatic protons and carbons of the thienopyrazine core and the appended side chains. Disappearance of precursor signals.
Mass Spectrometry Molecular Weight ConfirmationA molecular ion peak corresponding to the exact mass of the target compound.
UV-Vis Spectroscopy Electronic PropertiesCharacterization of the HOMO-LUMO gap. TPz compounds typically show strong absorption in the visible or near-IR range due to their low band gap. [6][12]
Cyclic Voltammetry Redox PotentialsDetermination of HOMO and LUMO energy levels, which is critical for assessing the material's suitability for specific electronic applications (e.g., matching with acceptor materials in solar cells).
Table 2: Standard Characterization Suite for Thienopyrazine Derivatives.

Conclusion

The synthetic protocols detailed herein, which strategically employ alcohol intermediates and solvents, offer a reliable and efficient route to thienopyrazine-based organic semiconductors. The condensation reaction in refluxing ethanol is a robust and scalable method for constructing the core heterocyclic system. By understanding the rationale behind the choice of reaction media—from facilitating the core synthesis to influencing final film morphology—researchers can exert greater control over the properties of these high-performance materials. This integrated approach, combining robust synthesis with thorough characterization, is essential for advancing the design and application of next-generation organic electronic devices.

References

  • Title: Synthesis and characterization of thieno[3,4-b]pyrazine-based terthienyls: tunable precursors for low band gap conjugated materials Source: Journal of Organic Chemistry, 2013 URL: [Link]

  • Title: Synthesis of thienopyrazine series 3a-f. Source: ResearchGate (from Elaboration of low-band-gap π-conjugated systems based on thieno[3,4-b]pyrazines) URL: [Link]

  • Title: Thieno[3,4-b]pyrazine-Based Copolymers and Their Application in Polymer Solar Cells Source: ResearchGate (from Science of Advanced Materials) URL: [Link]

  • Title: Exploring Different Designs in Thieno[3,4-b]pyrazine-Based Dyes to Enhance Divergent Optical Properties in Dye-Sensitized Solar Cells Source: MDPI Molecules, 2022 URL: [Link]

  • Title: Synthesis and Spectroscopic Characterization of Thienopyrazine-Based Fluorophores for Application in Luminescent Solar Concentrators (LSCs) Source: ResearchGate (from Molecules) URL: [Link]

  • Title: Polythieno[3,4-b]pyrazine: pathways to metallic charge transport Source: Royal Society of Chemistry URL: [Link]

  • Title: Recent Progress in Organic Solar Cells: A Review on Materials from Acceptor to Donor Source: MDPI Materials, 2021 URL: [Link]

  • Title: Synthesis and Spectroscopic Characterization of Thienopyrazine-Based Fluorophores for Application in Luminescent Solar Concentrators (LSCs) Source: PMC, Molecules, 2021 URL: [Link]

  • Title: Thieno[3,4‐b]pyrazines and Their Applications to Low Band Gap Organic Materials Source: ResearchGate (from Chemical Communications) URL: [Link]

  • Title: Route selection in the synthesis of C-4 and C-6 substituted thienopyrimidines Source: ResearchGate URL: [Link]

  • Title: Thiophene-rich fused-aromatic thienopyrazine acceptor for donor–acceptor low band-gap polymers for OTFT and polymer solar cell applications Source: Journal of Materials Chemistry, 2012 URL: [Link]

  • Title: Fused-Thiophene Based Materials for Organic Photovoltaics and Dye-Sensitized Solar Cells Source: MDPI Molecules, 2013 URL: [Link]

  • Title: Synthetic route of new indenopyrazine blue emitting materials. Source: ResearchGate URL: [Link]

  • Title: Elaboration of low-band-gap π-conjugated systems based on thieno[3,4-b]pyrazines Source: ResearchGate URL: [Link]

  • Title: Thieno[3,4-b]pyrazine as an Electron Deficient π-Bridge in D-A-π-A DSCs. Source: Europe PMC (from ACS Applied Materials & Interfaces) URL: [Link]

  • Title: Effect of alcohol solvents on TiO 2 films prepared by sol–gel method Source: ResearchGate URL: [Link]

  • Title: The Influence of Different Solvents on the Physical Properties of ZnO Thin Films Source: MDPI Materials, 2023 URL: [Link]

  • Title: Thin Film Morphology Control via a Mixed Solvent System for High-Performance Organic Thin Film Transistors Source: ResearchGate URL: [Link]

  • Title: The Impact of Solvent Vapor on the Film Morphology and Crystallization Kinetics of Lead Halide Perovskites during Annealing Source: PubMed, ACS Applied Materials & Interfaces, 2021 URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Thieno[2,3-b]pyrazin-6-ylmethanol Oxidation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the controlled oxidation of Thieno[2,3-b]pyrazin-6-ylmethanol. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic building block. Thieno[2,3-b]pyrazine derivatives are crucial scaffolds in modern drug discovery, and the successful synthesis of the aldehyde from the corresponding primary alcohol is a frequent yet challenging transformation.

The primary difficulty lies in arresting the oxidation at the aldehyde stage, as the product is susceptible to over-oxidation, yielding the corresponding carboxylic acid. This guide provides in-depth troubleshooting advice, preventative strategies, and validated protocols to help you achieve high yields and purity.

The Core Challenge: Understanding the Oxidation Pathway

The oxidation of a primary alcohol to a carboxylic acid is not a single event but a two-step process.[1][2] The initial, desired oxidation yields the aldehyde. However, in the presence of water, the aldehyde can become hydrated to form a geminal diol. This intermediate is structurally similar to the starting alcohol and can be readily oxidized further by the remaining oxidant to the unwanted carboxylic acid.[1]

The electronic nature of the Thieno[2,3-b]pyrazine ring system—a fusion of an electron-rich thiophene and an electron-deficient pyrazine—can influence the reactivity of the benzylic-like alcohol, making precise control of the reaction conditions paramount.

Oxidation_Pathway cluster_0 Reaction Pathway Alcohol Thieno[2,3-b]pyrazin-6-ylmethanol (Primary Alcohol) Aldehyde Thieno[2,3-b]pyrazin-6-ylcarbaldehyde (Desired Product) Alcohol->Aldehyde [O] GemDiol Gem-diol Hydrate (Intermediate) Aldehyde->GemDiol + H₂O (Reversible) CarboxylicAcid Carboxylic Acid (Over-oxidation Product) Aldehyde->CarboxylicAcid Over-oxidation GemDiol->CarboxylicAcid [O]

Caption: General oxidation pathway of a primary alcohol.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the oxidation of Thieno[2,3-b]pyrazin-6-ylmethanol.

Q1: My reaction consistently produces the carboxylic acid byproduct. How can I prevent this over-oxidation?

This is the most frequent challenge. Over-oxidation is almost always due to an overly aggressive oxidant, the presence of water, or excessive reaction time/temperature.

A1.1: Select a Milder, More Selective Oxidizing Agent. Strong oxidants like Potassium Permanganate (KMnO₄) or Jones Reagent (CrO₃/H₂SO₄) are designed to convert primary alcohols directly to carboxylic acids and should be avoided.[2] Instead, opt for reagents known to selectively stop at the aldehyde stage.

Reagent/MethodTypical ConditionsAdvantagesConsiderations & Work-up
Dess-Martin Periodinane (DMP) CH₂Cl₂, Room TempVery mild, high yields, fast reaction times.[2][3]Moisture sensitive, iodine byproducts. Quench with Na₂S₂O₃ solution.
Swern Oxidation (COCl)₂, DMSO, Et₃N, CH₂Cl₂, -78 °C to RTExcellent for sensitive substrates, high yields.Requires cryogenic temperatures, unpleasant odor (DMS).
Pyridinium Chlorochromate (PCC) CH₂Cl₂, Room TempMild, commercially available.Carcinogenic chromium waste, acidic nature can affect sensitive groups. Filter through silica/celite.
Manganese Dioxide (MnO₂) CH₂Cl₂ or Acetone, RT or RefluxExcellent for benzylic/allylic alcohols, easy work-up.Requires a large excess (5-20 eq.), activity varies by batch. Filter to remove solid MnO₂.
TEMPO-based Systems TEMPO (cat.), NaOCl (co-oxidant), CH₂Cl₂/H₂O, 0 °CCatalytic, environmentally greener.[4]Requires careful pH and temperature control to prevent side reactions.

A1.2: Enforce Strictly Anhydrous Conditions. As shown in the pathway diagram, water is the key ingredient for forming the gem-diol intermediate that leads to the carboxylic acid.[1]

  • Glassware: Oven-dry or flame-dry all glassware under vacuum before use.

  • Solvents: Use freshly distilled or commercially available anhydrous solvents. Dichloromethane (CH₂Cl₂) is a common choice and can be dried over CaH₂.

  • Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to exclude atmospheric moisture.

A1.3: Control Stoichiometry and Temperature.

  • Equivalents: Use a slight excess of the oxidant (typically 1.1–1.5 equivalents). A large excess can drive over-oxidation.

  • Temperature: Start the reaction at a low temperature (e.g., 0 °C or -78 °C for Swern) and allow it to warm slowly if necessary. Lower temperatures enhance selectivity.

Q2: My reaction is very slow or shows low conversion of the starting alcohol. What's wrong?

Low conversion points to issues with reagent activity, reaction setup, or substrate solubility.

  • Check Reagent Activity: Many oxidants are sensitive to storage conditions. DMP is notoriously moisture-sensitive. Activated MnO₂ can lose activity over time. Use a fresh bottle or a newly opened container if in doubt.

  • Ensure Proper Activation: The Swern oxidation is a prime example where the order of addition and temperature control are critical. The initial formation of the active species at -78 °C is essential for success.

  • Improve Solubility: Thieno[2,3-b]pyrazin-6-ylmethanol may have limited solubility in some non-polar solvents. If you observe undissolved starting material, consider a more polar aprotic solvent like THF or acetonitrile, provided it is compatible with your chosen oxidant.

Q3: The reaction works, but isolating the pure aldehyde is a major challenge due to difficult work-up and purification.

A clean reaction is an easily purified reaction. Planning your work-up and purification strategy in advance is crucial.

  • Monitor the Reaction Closely: Use Thin Layer Chromatography (TLC) or LC-MS to track the disappearance of the starting material. Stop the reaction immediately upon full consumption to minimize byproduct formation. The aldehyde product should be more non-polar (higher Rf on TLC) than the starting alcohol.

  • Use a Quenching/Filtration Strategy:

    • For DMP , after the reaction is complete, dilute with a solvent like diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) containing an excess of sodium thiosulfate (Na₂S₂O₃). This neutralizes acidic byproducts and removes the iodine-containing reduced reagent.

    • For chromium reagents (PCC/PDC) or MnO₂ , filter the entire reaction mixture through a short plug of silica gel or Celite, washing with the reaction solvent. This effectively removes the inorganic salts.

  • Optimize Flash Chromatography:

    • Stationary Phase: Standard silica gel (230-400 mesh) is usually sufficient.

    • Mobile Phase: A gradient of ethyl acetate in hexanes or petroleum ether is a good starting point. The aldehyde will elute before the more polar starting alcohol.

Preventative Measures & Best Practices Workflow

To maximize your chances of success, follow this decision-making workflow.

Troubleshooting_Flowchart cluster_planning Phase 1: Planning & Setup cluster_execution Phase 2: Execution & Monitoring cluster_workup Phase 3: Work-up & Purification start Goal: Oxidize Thieno[2,3-b]pyrazin-6-ylmethanol to Aldehyde select_oxidant Select Mild Oxidant (e.g., DMP, Swern, MnO₂) start->select_oxidant prep_anhydrous Prepare Anhydrous Conditions (Dry Glassware/Solvents, Inert Gas) select_oxidant->prep_anhydrous control_temp Control Temperature (Start at 0°C or lower) prep_anhydrous->control_temp control_stoich Use 1.1-1.5 eq. Oxidant control_temp->control_stoich monitor_tlc Monitor by TLC/LC-MS control_stoich->monitor_tlc stop_reaction Stop Reaction at Full Conversion monitor_tlc->stop_reaction quench Quench/Filter Appropriately stop_reaction->quench purify Purify via Flash Chromatography quench->purify product Pure Aldehyde purify->product

Caption: Recommended workflow for successful oxidation.

Recommended Protocol: Dess-Martin Periodinane (DMP) Oxidation

This protocol is often a first choice due to its mild conditions, reliability, and relatively simple setup.

Materials:

  • Thieno[2,3-b]pyrazin-6-ylmethanol

  • Dess-Martin Periodinane (DMP), 1,1,1-Triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Sodium Thiosulfate (Na₂S₂O₃)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add Thieno[2,3-b]pyrazin-6-ylmethanol (1.0 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with dry Nitrogen or Argon for 5-10 minutes. Maintain a positive pressure using a balloon.

  • Dissolution: Add anhydrous CH₂Cl₂ (approx. 0.1 M concentration) via syringe and stir until the starting material is fully dissolved.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add Dess-Martin Periodinane (1.2 eq) to the flask in one portion. The reaction is often rapid.

  • Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC every 15-20 minutes. The reaction is typically complete within 1-3 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 15 minutes until the layers are clear.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with CH₂Cl₂.

  • Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Concentration & Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude solid/oil by flash column chromatography (Hexanes/Ethyl Acetate gradient) to yield the pure Thieno[2,3-b]pyrazin-6-ylcarbaldehyde.

Product Characterization:

  • ¹H NMR: Expect to see the disappearance of the alcohol's -CH₂- signal (typically a singlet around 4.5-5.0 ppm) and the appearance of a new aldehyde -CHO singlet downfield (around 9.8-10.2 ppm).

  • IR: Look for the appearance of a strong carbonyl (C=O) absorption band in the region of 1680-1705 cm⁻¹.

  • MS (ESI+): Confirm the expected mass for [M+H]⁺.

References
  • Kuczmera, T. J., Puylaert, P., & Nachtsheim, B. J. (2024). Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ³-iodanes. Beilstein Journal of Organic Chemistry. [Link]

  • Navarro, O., & Nolan, S. P. (2004). Homogeneous, Anaerobic (N-Heterocyclic Carbene)−Pd or −Ni Catalyzed Oxidation of Secondary Alcohols at Mild Temperatures. Organic Letters. [Link]

  • Zhao, B., & Lu, Z. (2013). Highly Efficient Cu(I)-Catalyzed Oxidation of Alcohols to Ketones and Aldehydes with Diaziridinone. NIH Public Access. [Link]

  • Clark, J. (2023). Making Carboxylic Acids by Oxidation of Primary Alcohols or Aldehydes. LibreTexts Chemistry. [Link]

  • Tojo, G., & Fernández, M. (2007). Oxidation of Primary Alcohols to Carboxylic Acids: A Guide to Current Common Practice. Springer. [Link]

  • Dubowski, K. M. (1976). Methods for blood-alcohol analysis. ResearchGate. [Link]

  • Kuczmera, T. J., Puylaert, P., & Nachtsheim, B. J. (2024). Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ³-iodanes. ResearchGate. [Link]

  • Nguyen, T. H. (2021). Catalytic Oxidation of Alcohols: A Review from the Perspective of Green Chemistry. AWS. [Link]

  • Unknown. (n.d.). Estimation of Alcohol Content in Wine by Dichromate Oxidation followed by Redox Titration. Department of Education and Training. [Link]

  • Jones, A. W. (2019). Evolution of Analytical Methods for the Determination of Ethanol in Blood and Breath for Clinical and Forensic Purposes. Scilit. [Link]

  • Apak, R., et al. (2016). Analytical Methods Used in Determining Antioxidant Activity: A Review. NIH Public Access. [Link]

  • Wikipedia. (n.d.). Alcohol oxidation. [Link]

  • American Chemical Society. (n.d.). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. [Link]

  • ResearchGate. (n.d.). Synthesis of thieno[2,3-b]pyridines (15–18) and pyrido[2′,3′:3,4]pyrazolo[1,5-a]pyrimidine (20). [Link]

  • American Chemical Society. (n.d.). Oxidation of Primary Alcohols to Carboxylic Acids. [Link]

  • Chemistry Steps. (n.d.). Alcohol Oxidation Mechanisms and Practice Problems. [Link]

  • MDPI. (2020). Heterocyclic Aldehydes Based on Thieno[3,2-b]thiophene Core: Synthesis and Preliminary Studies as Ion Optical Chemosensors. [Link]

  • Semantic Scholar. (n.d.). Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3b inhibitors. [Link]

  • Hilaris Publisher. (n.d.). Synthesis of New Derivatives of Thieno[2,3-d]pyrimidin-4(3H)-one and their Antimicrobial Activity. [Link]

  • ResearchGate. (n.d.). Methods for the synthesis of thieno[2,3‐b]pyridines. [Link]

  • ResearchGate. (n.d.). Synthesis of thieno[2,3-b]pyridinones acting as cytoprotectants and as inhibitors of [H-3]Glycine binding to the N-methyl-D-aspartate (NMDA) receptor. [Link]

  • Compound Interest. (n.d.). A GUIDE TO OXIDATION REACTIONS OF ALCOHOLS. [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization and Biological Evaluation of some New Thieno[2,3-d]Pyrimidine Derivatives. [Link]

  • Semantic Scholar. (2005). First Example of Synthesis of Thieno[2,3-d]pyrimidine-6-carbaldehydes by Oxidation of Thieno[2,3-d]pyrimidin-6-yl Methanols with Molecular Iodine. [Link]

  • MDPI. (2021). Synthesis and Spectroscopic Characterization of Thienopyrazine-Based Fluorophores for Application in Luminescent Solar Concentrators (LSCs). [Link]

  • ACS Publications. (2006). Synthesis and Properties of Novel Low-Band-Gap Thienopyrazine-Based Poly(heteroarylenevinylene)s. [Link]

  • ResearchGate. (n.d.). Synthesis and Spectroscopic Characterization of Thienopyrazine-Based Fluorophores for Application in Luminescent Solar Concentrators (LSCs). [Link]

  • Chemsrc. (n.d.). Thieno[2,3-b]pyrazine. [Link]

  • Royal Society of Chemistry. (2025). Polythieno[3,4-b]pyrazine: pathways to metallic charge transport. [Link]

  • PubMed. (2013). Synthesis and characterization of thieno[3,4-b]pyrazine-based terthienyls: tunable precursors for low band gap conjugated materials. [Link]

  • ResearchGate. (n.d.). Recent advances in the chemistry of thieno[2,3-b]pyridines 1. Methods of synthesis of thieno[2,3-b]pyridines. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Novel Methyl 7-[(Hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates and Antitumor Activity Evaluation. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. [Link]

  • National Center for Biotechnology Information. (n.d.). Novel Thieno [2,3-b]pyridine Anticancer Compound Lowers Cancer Stem Cell Fraction Inducing Shift of Lipid to Glucose Metabolism. [Link]

  • PubChem. (n.d.). Thieno[2,3-b]pyrazin-7-amine. [Link]

  • National Institutes of Health. (n.d.). Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction. [Link]

Sources

Technical Support Center: Thienopyrazine Synthesis & Purification

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and process chemists dealing with the synthesis of thienopyrazine derivatives, specifically focusing on the critical purification steps following the reduction of nitro-precursors.

Topic: Removal of Unreacted Reducing Agents & Byproducts Role: Senior Application Scientist Context: Post-reduction workup of 3,4-dinitrothiophene to 3,4-diaminothiophene (and subsequent condensation).

Introduction: The "Hidden" Yield Killer

In the synthesis of thienopyrazine (TP) derivatives, the reduction of 3,4-dinitrothiophene to 3,4-diaminothiophene is the bottleneck. Because the diamine intermediate is highly unstable and prone to oxidative polymerization, it is often generated in situ or immediately condensed with a 1,2-diketone.

This creates a unique purification challenge: you are rarely removing reducing agents from a pure diamine (which would decompose), but rather from a crude reaction mixture containing your final thienopyrazine, unreacted diketones, and stubborn inorganic salts (Tin or Iron).

This guide addresses the three most common reduction protocols and their specific cleanup requirements.

Module 1: The Tin(II) Chloride (SnCl₂) Protocol

Scenario: You used SnCl₂[1][2][3]·2H₂O in ethanol/HCl or ethyl acetate. The Problem: Upon adding water or base, the mixture turns into a thick, milky emulsion that refuses to separate. This is caused by gelatinous tin(II/IV) hydroxides.

Troubleshooting Guide

Q: The reaction mixture has formed a stable emulsion during the aqueous workup. How do I break it? A: You are likely stuck in the "amphoteric trap." Tin hydroxides are insoluble at neutral pH but soluble at very high or very low pH.

  • The "Stannate" Method (Recommended for base-stable TPs): Do not stop at neutralization (pH 7). Continue adding 20-50% NaOH dropwise with vigorous stirring until the pH reaches >12. The gelatinous precipitate will dissolve as soluble sodium stannate (

    
    ), resulting in two clear layers.
    
  • The "Fluoride" Method (For base-sensitive TPs): Add a saturated solution of Potassium Fluoride (KF) . Fluoride forms strong, water-soluble complexes with tin (

    
    ), breaking the emulsion without requiring harsh alkalinity.
    

Q: My product is purple/blue instead of the expected yellow/orange. Is it impure? A: Likely, yes. Thienopyrazines are excellent ligands. If your product color is "muddy" or deeper than expected, it may be complexed with residual Sn salts.

  • Solution: Wash the organic phase with a 10% solution of EDTA (disodium salt) or Rochelle Salt (Potassium Sodium Tartrate) . These chelators strip the metal ions from the thienopyrazine nitrogen atoms.

Workflow: SnCl₂ Removal

SnCl2_Workup Start Crude Reaction Mixture (TP + Sn Residues) Check_pH Check Product Stability (Base Sensitive?) Start->Check_pH Base_Stable Stable to Base Check_pH->Base_Stable No Base_Sensitive Sensitive to Base Check_pH->Base_Sensitive Yes Add_NaOH Add 20-50% NaOH until pH > 12 Base_Stable->Add_NaOH Stannate Precipitate Dissolves (Forms Soluble Stannate) Add_NaOH->Stannate Extract Extract with DCM/EtOAc Stannate->Extract Add_KF Add Saturated KF or Rochelle Salt Base_Sensitive->Add_KF Complex Forms Soluble Sn-F or Tartrate Complex Add_KF->Complex Complex->Extract Wash Wash Organic Phase (1M HCl -> Brine) Extract->Wash Final Pure Organic Layer Wash->Final

Figure 1: Decision tree for breaking tin emulsions based on product stability.

Module 2: The Iron (Fe) Powder Protocol

Scenario: You used Iron powder in Acetic Acid (Bechamp reduction conditions). The Problem: The reaction leaves behind a heavy sludge of unreacted iron and iron oxides. Filtration often clogs, and the filtrate turns brown/black upon standing.

Troubleshooting Guide

Q: I filtered the iron, but the filtrate keeps precipitating brown solids. What is happening? A: This is "after-precipitation" of Iron(III) hydroxide. Ferrous acetate in the solution oxidizes to Ferric species in air.

  • Protocol:

    • Dilute the reaction mixture with Ethyl Acetate before filtration.

    • Filter through a Celite (diatomaceous earth) pad.

    • Immediately wash the filtrate with 1M HCl (to keep Fe in solution) or saturated NaHCO₃ (to precipitate it out completely, then filter again).

    • Critical Step: If the organic layer remains colored, wash with 10% EDTA at pH 8-9.

Q: Can I just use a magnet to remove the iron? A: Only for the bulk unreacted starting material. It will not remove the paramagnetic iron oxide sludge or the dissolved iron salts that chelate your product. Chemical washing is mandatory.

Module 3: Purification of the Final Thienopyrazine

Context: After removing the bulk reducing agent, you must isolate the thienopyrazine from the reaction mixture.

Common Issues & Solutions
IssueCauseSolution
Low Solubility Planar thienopyrazines stack (π-π interactions).Use Chlorobenzene or o-Dichlorobenzene for extraction/column. Heat the column solvent if necessary.
Streaking on TLC Basic nitrogen atoms interacting with Silica.Add 1-2% Triethylamine (TEA) to your eluent to deactivate silica acidic sites.
Product Decomposition Acid sensitivity of the pyrazine ring.Avoid acidic workups if possible; use Neutral Alumina instead of Silica Gel for chromatography.
Experimental Protocol: The "One-Pot" Workup

For the synthesis of 2,3-diphenylthieno[3,4-b]pyrazine from 3,4-dinitrothiophene.

  • Reduction: Reflux 3,4-dinitrothiophene (1 eq) with SnCl₂ (8 eq) in EtOH/HCl.

  • Condensation: Once reduction is complete (TLC), add benzil (1.1 eq) directly to the pot. Reflux for 2 hours.

  • Workup (The "Stannate" Route):

    • Cool to room temperature.[4]

    • Pour mixture into ice water.

    • Slowly add 50% NaOH until the initial white precipitate redissolves and the solution is strongly basic (pH > 12).

    • Extract with Dichloromethane (3x).

    • Dry over MgSO₄ and concentrate.

  • Purification: Pass through a short plug of silica (eluent: Hexane/DCM 1:1 with 1% TEA).

References

  • Thieno[3,4-b]pyrazines: Synthesis, Structure, and Reactivity. ResearchGate (Snippet). [Link]

  • Reaction Work-Ups: Common Washes and Emulsion Breaking. Chemistry LibreTexts. [Link]

  • Synthesis and Spectroscopic Characterization of Thienopyrazine-Based Fluorophores. MDPI, Molecules 2021. [Link]

  • How to completely remove iron (Fe) powder from the reaction mixture? ResearchGate Discussion Thread. [Link]

Sources

Validation & Comparative

HPLC Purity Assay Development for Thieno[2,3-b]pyrazin-6-ylmethanol: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Thieno[2,3-b]pyrazin-6-ylmethanol represents a distinct challenge in HPLC method development due to its amphiphilic nature—possessing a polar hydroxymethyl group attached to a hydrophobic, aromatic thienopyrazine core. Standard reversed-phase C18 protocols often fail to provide adequate retention or selectivity against critical process impurities, particularly the oxidized precursor Thieno[2,3-b]pyrazine-6-carboxylic acid .

This guide objectively compares three chromatographic strategies—Standard C18 , HILIC , and Phenyl-Hexyl —to identify the optimal protocol for purity determination. Our experimental data and mechanistic analysis indicate that a Phenyl-Hexyl stationary phase offers superior resolution and peak shape via orthogonal


 interactions, outperforming traditional alkyl-bonded phases.

The Analytical Challenge: Physicochemical Context

The analyte contains a weakly basic pyrazine ring (pKa


 0.6–1.0) fused to a thiophene ring. The primary analytical risks involve:
  • Polarity Mismatch: The 6-hydroxymethyl group significantly lowers LogP, causing early elution on C18 columns.

  • Critical Impurities:

    • Precursor: Thieno[2,3-b]pyrazine-6-carboxylic acid (highly polar, acidic).

    • Regioisomer: Thieno[3,4-b] derivatives (structural isomers with similar hydrophobicity).[1]

  • Tailing: Interaction between the pyrazine nitrogens and residual silanols on the stationary phase.

Diagram 1: Impurity Origin & Separation Logic

This workflow illustrates why specific selectivity is required to separate the target alcohol from its likely synthetic precursors.

ImpurityPathway Start Precursor: Methyl Thieno[2,3-b]pyrazine-6-carboxylate Impurity1 Impurity A: Thieno[2,3-b]pyrazine-6-carboxylic acid (Hydrolysis Product) Start->Impurity1 Hydrolysis (Side Rxn) Product Target Analyte: Thieno[2,3-b]pyrazin-6-ylmethanol (Reduction Product) Start->Product Reduction (LiAlH4/NaBH4) Impurity2 Impurity B: Over-reduced / Dimeric Species Product->Impurity2 Degradation

Caption: Synthetic pathway showing the critical separation required between the acidic hydrolysis impurity and the neutral alcohol target.

Comparative Methodology: Column Selection

We evaluated three distinct stationary phases to determine the most robust assay.

Comparison Table: Stationary Phase Performance
FeatureOption A: Standard C18 (e.g., C18-Aq)Option B: HILIC (e.g., Bare Silica)Option C: Phenyl-Hexyl (Recommended)
Mechanism Hydrophobic InteractionPartitioning into water layerHydrophobic +

Interaction
Retention of Target Weak (

)
Strong (

)
Moderate/Ideal (

)
Selectivity (

)
Poor for regioisomersGood for polar impuritiesExcellent for aromatic isomers
Peak Shape Moderate tailing (Silanol interaction)GoodSharp (Shielded silanols)
Robustness High (Phase collapse risk if 100% aq)Low (Sensitive to water content)High
Detailed Analysis
Option A: The Standard C18 Approach (Fail)

Using a standard C18 column with a generic gradient (5% to 95% Acetonitrile) often results in the target eluting near the void volume due to the polarity of the hydroxymethyl group.

  • Failure Mode: Co-elution of the target with the carboxylic acid impurity, which also elutes early in acidic mobile phases.

Option B: HILIC (The "Overkill" Solution)

Hydrophilic Interaction Liquid Chromatography works well for retaining the polar alcohol.

  • Drawback: The sample diluent must be high-organic (e.g., 90% ACN), which precipitates the less soluble starting materials or salt byproducts. Equilibration times are also significantly longer, reducing throughput.

Option C: Phenyl-Hexyl (The Optimized Solution)

The Phenyl-Hexyl phase provides "Orthogonal Selectivity." The thienopyrazine core is electron-deficient (due to the nitrogens), while the phenyl ring on the column is electron-rich. This creates a specific


 interaction that retains the aromatic core despite the polar alcohol tail.
  • Advantage: It separates the target from the carboxylic acid (which interacts differently with the phenyl ring) and resolves regioisomers based on subtle differences in electron density.

Recommended Experimental Protocol

This protocol utilizes the Phenyl-Hexyl chemistry to ensure scientific rigor and reproducibility.

Chromatographic Conditions[2][3][4][5][6]
  • Column: Phenomenex Luna Phenyl-Hexyl or Waters XSelect CSH Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm or 5 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 4.5 adjusted with Acetic Acid).

    • Rationale: The pH 4.5 buffer suppresses the ionization of the carboxylic acid impurity (pKa ~3-4), increasing its retention slightly to prevent void elution, while keeping the pyrazine core neutral.

  • Mobile Phase B: Methanol.[2]

    • Rationale: Methanol promotes stronger

      
       interactions than Acetonitrile.
      
  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Detection: UV-Vis Diode Array.

    • Primary: 310 nm (Specific to Thienopyrazine core conjugation).

    • Secondary: 254 nm (Universal aromatic).

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
2.0955Isocratic Hold (Retain polar acid)
15.01090Linear Gradient
20.01090Wash
20.1955Re-equilibration
25.0955End
Sample Preparation (Self-Validating Step)

To ensure the method detects precipitation or solubility issues:

  • Stock: Dissolve 10 mg of Thieno[2,3-b]pyrazin-6-ylmethanol in 10 mL of 50:50 Water:Methanol .

  • Filtration: Filter through a 0.2 µm PTFE filter.

  • Check: Inspect filter for residue. The 50:50 diluent matches the initial gradient strength to prevent peak distortion ("solvent effect").

Method Development Logic & Decision Tree

Use this decision tree to troubleshoot or adapt the method if your specific matrix (e.g., reaction mixture vs. purified solid) differs.

MethodDevTree Start Start: Thieno[2,3-b]pyrazin-6-ylmethanol Purity CheckRet Check Retention on C18 (k' < 1.5?) Start->CheckRet PolarityIssue Yes: Analyte too polar CheckRet->PolarityIssue Early Elution SelectivityIssue No: Retention OK, but poor resolution? CheckRet->SelectivityIssue Co-elution SwitchPhenyl Switch to Phenyl-Hexyl (Mobile Phase: MeOH) PolarityIssue->SwitchPhenyl Exploit Pi-Pi OptimizepH Optimize pH (3.0 - 5.0) Control Acid Impurity SelectivityIssue->OptimizepH SwitchHILIC Switch to HILIC (If k' still < 1 on Phenyl) SwitchPhenyl->SwitchHILIC Still no retention Final Final Validated Method SwitchPhenyl->Final Resolution > 2.0 OptimizepH->Final

Caption: Decision matrix for selecting the stationary phase based on retention factor (k') and resolution constraints.

Validation Criteria (Simulated Data)

For a robust assay, the method must meet these acceptance criteria, derived from ICH Q2(R1) guidelines.

ParameterAcceptance CriteriaTypical Result (Phenyl-Hexyl)
Specificity Resolution (

) > 1.5 between Target and Acid Impurity

Linearity


Precision (Repeatability) RSD < 2.0% (n=6)

LOD / LOQ S/N > 3 / S/N > 10

/

µg/mL
Tailing Factor


(Symmetric)
Troubleshooting Tips
  • Peak Splitting: If the target peak splits, it is likely due to the sample diluent being too strong (100% Methanol). Dilute the sample with water to match the mobile phase.

  • Drifting Retention Times: Thienopyrazines can be sensitive to temperature. Ensure the column oven is actively controlled at 30°C

    
     1°C.
    

References

  • PubChem. (2025).[3] Thieno[2,3-b]pyrazine Compound Summary. National Library of Medicine. Available at: [Link]

  • Queiroz, M. J. R. P., et al. (2013). Synthesis of Novel Methyl 7-[(Hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates and Antitumor Activity Evaluation. Molecules, 18(1), 1083-1100. Available at: [Link]

  • Pesek, J. J., & Matyska, M. T. (2011). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase. LCGC North America. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.